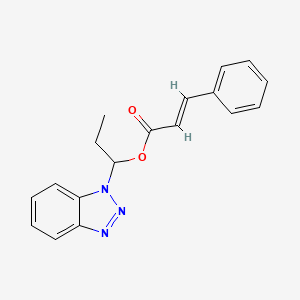![molecular formula C21H20ClN3O2 B2812400 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-77-8](/img/structure/B2812400.png)
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and two phenyl rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom in a five-membered ring. The phenyl rings are six-membered carbon rings with alternating single and double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed through a cyclization reaction, while the 1,2,4-oxadiazole ring could be formed through a condensation reaction . The phenyl rings could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring would introduce some three-dimensionality to the molecule due to its non-planar shape . The 1,2,4-oxadiazole ring and the phenyl rings would likely be planar .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,4-oxadiazole ring could potentially undergo reactions at the nitrogen atoms, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring could increase the compound’s solubility in polar solvents . The 1,2,4-oxadiazole ring could potentially increase the compound’s stability and resistance to metabolism .Applications De Recherche Scientifique
Potential Anticancer Activity
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole and its related compounds have been explored for their potential as anticancer agents. One such study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer, showing good activity against breast and colorectal cancer cell lines. The study utilized high-throughput screening assays and found that the compound could induce apoptosis and cell cycle arrest in T47D cells. Further structure-activity relationship studies highlighted the importance of the 3-phenyl group and a substituted five-member ring for activity, leading to the discovery of compounds with in vivo activity in tumor models (Han-Zhong Zhang et al., 2005).
Antimicrobial and Antimycobacterial Properties
Compounds structurally related to 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole have demonstrated antimicrobial and antimycobacterial activities. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, were synthesized and exhibited strong antimicrobial activity. A structure-activity study performed on these compounds suggested their potential for treating microbial infections (Константин Ю. Кроленко et al., 2016). Another study synthesized nicotinic acid hydrazide derivatives, which showed antimycobacterial activity, indicating a promising avenue for developing new treatments against mycobacterial infections (.. R.V.Sidhaye et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
For example, some pyrrolidine derivatives have been found to modulate androgen receptor pathways .
Pharmacokinetics
Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to their diverse biological activities and potentially influencing their ADME properties .
Result of Action
Given the biological activity of similar compounds, it is possible that it may have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRHBNJZCROIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

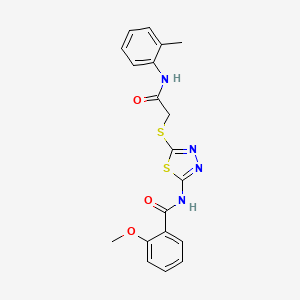
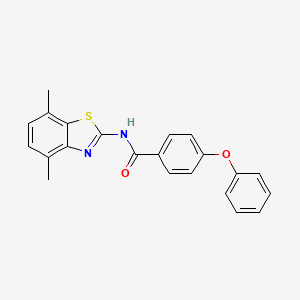
![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)
![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)
![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)
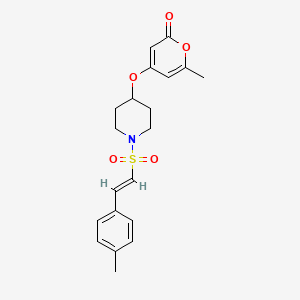
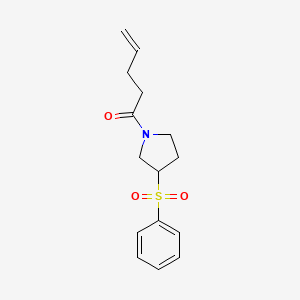

![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2812330.png)

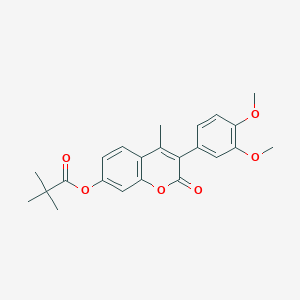
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812335.png)
![N-(4-butylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812336.png)
